7-Hydroxychroman-2-one (CAS 5631-67-4), commonly known as umbelliferone, is a functionalized coumarin derivative widely procured as a foundational fluorophore, pH indicator, and enzyme substrate precursor. Unlike basic unsubstituted coumarin, the presence of a hydroxyl group at the 7-position introduces a critical site for glycosylation and esterification, while simultaneously conferring pH-dependent fluorescence. This dual utility makes it a high-priority starting material for synthesizing fluorogenic probes, where the cleavage of the 7-O-linkage by specific target enzymes releases the fluorescent aglycone, providing a quantifiable signal for in vitro diagnostics and biochemical assays [1].
While 4-methylumbelliferone (4-MU) is frequently used as an alternative fluorogenic core, generic substitution between 4-MU and 7-hydroxychroman-2-one is not viable in sterically constrained or highly specific enzymatic assays. The absence of the methyl group at the 4-position in 7-hydroxychroman-2-one significantly reduces steric hindrance, enabling interactions with enzyme active sites that reject the bulkier 4-MU scaffold. Furthermore, unsubstituted coumarin lacks both the 7-hydroxyl conjugation required for visible-range fluorescence and the reactive handle necessary for substrate linkage. Consequently, substituting 7-hydroxychroman-2-one with these analogs compromises either binding kinetics, synthetic viability, or the fundamental signal-to-noise ratio of the resulting assay [1].
In the design of fluorogenic substrates, the physical dimensions of the reporting fluorophore directly impact enzyme binding affinity. 7-Hydroxychroman-2-one lacks the 4-methyl substituent present in 4-methylumbelliferone (4-MU), reducing the overall molecular bulk. This reduced steric hindrance is critical when targeting enzymes with narrow or highly specific binding pockets, where the additional methyl group of 4-MU can induce steric clashes, lowering the catalytic efficiency or preventing binding entirely [1].
| Evidence Dimension | Steric bulk at the C4 position |
| Target Compound Data | Unsubstituted at C4 (Reduced steric hindrance) |
| Comparator Or Baseline | 4-Methylumbelliferone (Methylated at C4, higher steric bulk) |
| Quantified Difference | Elimination of the C4 methyl group |
| Conditions | Enzyme substrate pocket binding models |
Buyers developing substrates for sterically restricted enzymes must select 7-hydroxychroman-2-one to avoid the binding inhibition associated with bulkier 4-MU derivatives.
7-Hydroxychroman-2-one derivatives provide favorable fluorogenic properties for competitive binding studies compared to non-fluorescent or low-affinity scaffolds. Specific 7-hydroxycoumarin derivatives exhibit quantum yields up to 0.32 in physiological buffers and maintain a large Stokes shift exceeding 100 nm. This significant Stokes shift minimizes background interference and self-quenching. When utilized in fluorescence quenching assays, these derivatives demonstrate high binding affinities (e.g., Ki ≈ 18 nM for target tautomerases), enabling precise concentration-dependent signal modulation[1].
| Evidence Dimension | Stokes Shift and Binding Affinity (Ki) |
| Target Compound Data | Stokes shift >100 nm; Ki ≈ 18 nM |
| Comparator Or Baseline | Standard non-optimized coumarin scaffolds (lower affinity, smaller Stokes shift) |
| Quantified Difference | Sufficiently high quantum yield (0.32) and >100 nm Stokes shift enabling low-nanomolar (18 nM) detection |
| Conditions | Fluorescence displacement (FID) assay in PBS (pH 7.4) |
Procurement teams developing competitive binding assays should prioritize the 7-hydroxycoumarin scaffold to ensure high signal-to-noise ratios and low-nanomolar target affinities.
7-Hydroxychroman-2-one functions as an effective pH sensor due to the ionization of its 7-hydroxyl group, transitioning from a weakly fluorescent protonated state to a fluorescent phenolate anion. The compound exhibits a pKa of 8.01, which slightly differs from the pKa of 4-methylumbelliferone (7.80). This subtle but critical shift in the acid dissociation constant dictates the baseline fluorescence of the intact substrate at physiological pH. Depending on the exact pH of the target assay, selecting 7-hydroxychroman-2-one over 4-MU allows researchers to fine-tune the ionization threshold, thereby minimizing background fluorescence before enzymatic cleavage [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa = 8.01 |
| Comparator Or Baseline | 4-Methylumbelliferone (pKa = 7.80) |
| Quantified Difference | A +0.21 shift in pKa |
| Conditions | Aqueous solution titration |
Selecting the exact coumarin derivative based on its specific pKa is critical for minimizing background fluorescence and optimizing the dynamic range in physiological pH assays.
Where this compound is the right choice for synthesizing glycosides, sulfates, or esters used to detect specific hydrolases, particularly when the target enzyme's active site cannot accommodate the bulkier 4-methylumbelliferone [1].
Utilized as a foundational scaffold for developing affinity-based fluorescent probes, leveraging its large Stokes shift and quantum yield to enable direct fluorescence quenching measurements in low-nanomolar ranges [2].
Selected for its specific pKa (8.01), allowing it to act as a reliable, intrinsically fluorescent reporter that can be fine-tuned to minimize background noise in specific physiological pH environments compared to analogs like 4-MU [3].